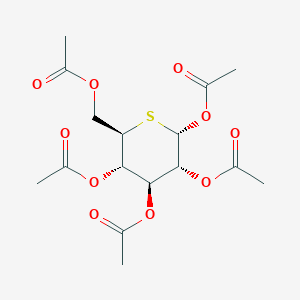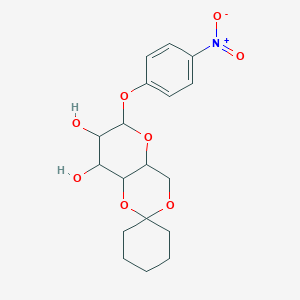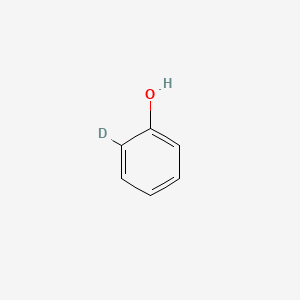
Phenol-d
Übersicht
Beschreibung
Phenol-d is a useful research compound. Its molecular formula is C6H6O and its molecular weight is 95.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactive Phenolic Compounds in Marine Algae
Algae synthesize phenolic compounds with promising properties and bioactivities. These compounds have potential industrial applications due to their bioactive properties (Jiménez-López et al., 2020).
Food Applications of Phenolic Compounds
Polyphenolic compounds (phenolics) have been identified for their roles in medical intervention of ailments such as tumors, cardiovascular, and inflammatory diseases. Their antioxidant and antibacterial properties make them suitable for functional food products. However, challenges in their bioavailability limit their applicability (Siddiqui et al., 2022).
Analysis of Total Sugar Content
The phenol-sulfuric acid method is a convenient and accurate way for total sugar content analysis, with implications for polysaccharide studies (Yue et al., 2022).
Cosmetic Applications
Polyphenolic extracts are used in cosmetics for their antioxidant, anti-inflammatory, anti-aging, antimicrobial, and solar photoprotection activities (Cherubim et al., 2019).
Wastewater Treatment
Studies on the efficiency of biological wastewater treatment processes in relation to phenol degradation and the associated microbial community structure have been conducted (Rosenkranz et al., 2013).
Detection of Phenolic Compounds in Products
Phenol and its derivatives are important in various applications, and the selective and direct detection of these compounds is a research interest in analytical chemistry (Chang et al., 2016).
Protein Measurement
The Folin phenol reagent has been used for protein measurement, offering insights into the sensitivity and limitations of this method (Lowry et al., 1951).
DNA Extraction Methods
Different DNA extraction procedures, including those using phenol-chloroform, have been examined for their effectiveness in extracting DNA from blood samples (Psifidi et al., 2015).
Therapeutic Potential of Phenylethanoid Glycosides
These compounds have demonstrated various therapeutic properties, but their low bioavailability limits their application (Wu et al., 2020).
Treatment of Lung Cancer
The application of natural phenolic compounds in the treatment of lung cancer, especially when combined with efficient drug delivery systems, shows promise (Muller et al., 2019).
Phenol Degradation in Water Treatment
Studies on the degradation of phenol in water treatment using certain bacteria have been conducted, providing insights into the genetic mechanisms and stability of these bacteria during the treatment process (Gu et al., 2021).
Eigenschaften
IUPAC Name |
2-deuteriophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i4D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-QYKNYGDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-methyl-N-[(1R)-2,2,2-trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl]propane-2-sulfinamide](/img/structure/B8082673.png)
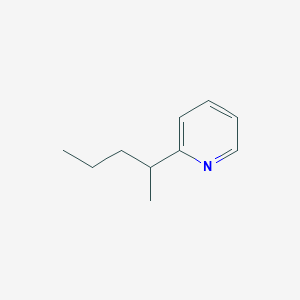

![1-[4-(Tetrahydro-pyran-4-yl)-piperidin-1-yl]-octnadecan-1-one](/img/structure/B8082702.png)
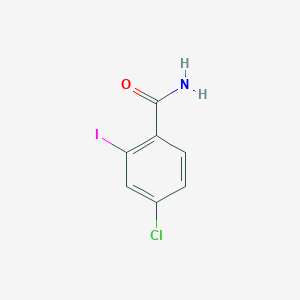
![Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate](/img/structure/B8082717.png)
![tert-Butyl ((1H-benzo[d][1,2,3]triazol-1-yl)((tert-butoxycarbonyl)amino)methylene)carbamate](/img/structure/B8082720.png)
![sodium;2-methoxy-5-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonate](/img/structure/B8082721.png)



